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Compound of Interest

Compound Name: N-Valeryl-D-glucosamine

Cat. No.: B15549908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential biological significance of N-Valeryl-D-glucosamine. This document is

intended to serve as a foundational resource for researchers and professionals in the fields of

glycobiology, medicinal chemistry, and drug development.

Chemical Structure and Identification
N-Valeryl-D-glucosamine, also known as N-pentanoyl-D-glucosamine, is a derivative of the

naturally occurring amino sugar D-glucosamine. It is characterized by the attachment of a

valeryl (pentanoyl) group to the amino group at the C-2 position of the glucosamine ring.

The systematic IUPAC name for this compound is N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-

(hydroxymethyl)oxan-3-yl]pentanamide.[1] Its chemical structure is depicted in the following

diagram.
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Figure 1: 2D Chemical Structure of N-Valeryl-D-glucosamine.

Physicochemical Properties
A summary of the key physicochemical properties of N-Valeryl-D-glucosamine is presented in

the table below.
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Property Value Reference

Molecular Formula C₁₁H₂₁NO₆ [1][2]

Molecular Weight 263.29 g/mol [1][2][3]

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-3-

yl]pentanamide

[1]

SMILES
CCCCC(=O)N[C@@H]1--

INVALID-LINK--CO)O">C@HO
[1]

CAS Number 63223-57-4 [2][3]

Appearance White to off-white powder [2][4]

Computed XLogP3 -0.3 [1]

Hydrogen Bond Donor Count 5 [1]

Hydrogen Bond Acceptor

Count
6 [1]

Rotatable Bond Count 6 [1]

Exact Mass 263.13688739 Da [1]

Density 1.34 g/cm³ [2]

Boiling Point (Predicted) 578.1 °C at 760 mmHg [2]

Flash Point (Predicted) 303.4 °C [2]

Synthesis of N-Valeryl-D-glucosamine
The synthesis of N-Valeryl-D-glucosamine typically involves the N-acylation of D-

glucosamine. The starting material, D-glucosamine, can be obtained from the hydrolysis of

chitin, which is abundant in the exoskeletons of crustaceans and insects.

A general workflow for the synthesis is outlined below.
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Figure 2: General Synthesis Workflow for N-Valeryl-D-glucosamine.

Detailed Experimental Protocol (General)
This protocol is a generalized procedure based on methods for the N-acylation of D-

glucosamine with fatty acids.

Materials:

D-glucosamine hydrochloride

Anhydrous methanol
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Sodium methoxide

Valeric anhydride or Valeryl chloride

Ethanol

Diethyl ether

Procedure:

Preparation of D-glucosamine solution: A suspension of D-glucosamine hydrochloride in

anhydrous methanol is treated with an equivalent amount of sodium methoxide to generate a

supersaturated solution of free D-glucosamine. The precipitated sodium chloride is removed

by filtration.

N-Acylation: To the methanolic solution of D-glucosamine, 1.2 to 1.5 equivalents of valeric

anhydride (or valeryl chloride) are added gradually with stirring at room temperature.

Reaction and Precipitation: The reaction mixture is stirred for several hours and then allowed

to stand, often at a reduced temperature (e.g., in an icebox), to facilitate the precipitation of

the product.

Isolation of Crude Product: The precipitated N-Valeryl-D-glucosamine is collected by

filtration, washed with cold methanol and diethyl ether to remove unreacted reagents and

byproducts.

Purification: The crude product can be purified by recrystallization, for instance, by dissolving

it in a minimal amount of hot water or methanol, followed by the addition of ethanol and

diethyl ether to induce crystallization.

Spectroscopic Analysis
The structural confirmation of N-Valeryl-D-glucosamine is typically achieved through

spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy.

¹H NMR Spectroscopy
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A proton NMR spectrum of N-Valeryl-D-glucosamine in a suitable solvent (e.g., D₂O) would

be expected to show characteristic signals for the protons of the glucopyranose ring and the

valeryl side chain. Key expected signals include:

Anomeric proton (H-1) of the glucosamine ring.

Protons of the glucopyranose ring (H-2 to H-6).

Protons of the N-valeryl group, including the methyl (CH₃) and methylene (CH₂) groups.

The signal for the N-acetyl group in N-acetyl-D-glucosamine appears around 2.05 ppm. The

signals for the valeryl group would be expected in the aliphatic region of the spectrum.

General Protocol for ¹H NMR Analysis:

A sample of N-Valeryl-D-glucosamine (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., D₂O, DMSO-d₆).

The solution is transferred to an NMR tube.

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

The resulting spectrum is processed (Fourier transformation, phasing, and baseline

correction) and the chemical shifts, coupling constants, and integrations of the signals are

analyzed to confirm the structure.

Infrared (IR) Spectroscopy
The IR spectrum of N-Valeryl-D-glucosamine would display characteristic absorption bands

corresponding to its functional groups.

O-H stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl

groups.

N-H stretching: A band around 3300 cm⁻¹, which may overlap with the O-H band.
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C-H stretching: Bands in the region of 2800-3000 cm⁻¹ due to the aliphatic C-H bonds in the

glucosamine ring and the valeryl chain.

Amide I band (C=O stretching): A strong absorption band around 1640-1660 cm⁻¹.

Amide II band (N-H bending): A band around 1540-1560 cm⁻¹.

C-O stretching: Bands in the fingerprint region (1000-1200 cm⁻¹) corresponding to the C-O

bonds of the hydroxyl groups and the pyranose ring ether linkage.

General Protocol for FTIR Analysis:

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into

a thin pellet.

Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly

onto the ATR crystal.

The IR spectrum is recorded using an FTIR spectrometer.

The positions and shapes of the absorption bands are analyzed to identify the functional

groups present in the molecule.

Potential Biological Activity and Signaling Pathways
While specific studies on the biological activities of N-Valeryl-D-glucosamine are limited, the

activities of related N-acyl-D-glucosamine derivatives and glucosamine itself suggest potential

areas for investigation. Glucosamine and its N-acetyl derivative are known to have roles in

osteoarthritis treatment and possess anti-inflammatory properties.

Longer-chain N-acyl-D-glucosamines, such as N-palmitoyl-D-glucosamine, have been shown

to exhibit anti-inflammatory effects. For instance, N-palmitoyl-D-glucosamine has been reported

to inhibit the TLR-4/NLRP3 inflammasome pathway. It is plausible that N-Valeryl-D-
glucosamine, as an N-acylated glucosamine derivative, may also modulate inflammatory

responses.

Hypothetical Signaling Pathway
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The following diagram illustrates a potential inflammatory signaling pathway that could be a

target for investigation for N-Valeryl-D-glucosamine, based on the known activity of other N-

acyl-glucosamines. It is important to note that this is a hypothetical pathway for N-Valeryl-D-
glucosamine and requires experimental validation.
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Figure 3: Hypothetical Inflammatory Signaling Pathway Potentially Modulated by N-Valeryl-D-
glucosamine.

Conclusion
N-Valeryl-D-glucosamine is a chemically well-defined derivative of D-glucosamine. Its

synthesis is achievable through standard N-acylation procedures, and its structure can be

confirmed by routine spectroscopic methods. While direct evidence of its biological activity is

currently lacking in the public domain, the known properties of related compounds suggest that

it may possess interesting biological activities, particularly in the modulation of inflammatory

pathways. This technical guide provides a solid foundation for researchers to further explore

the synthesis, characterization, and potential therapeutic applications of N-Valeryl-D-
glucosamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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